JWH 203 N-pentanoic acid metabolite-d5
Description
Contextualization of JWH-203 within the Landscape of Synthetic Cannabinoids
JWH-203, a phenylacetylindole, is a synthetic cannabinoid that has been identified in herbal mixtures. oup.comresearchgate.net It acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. caymanchem.com The identification of JWH-203 and other similar compounds in seized materials has been accomplished through various analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). oup.comresearchgate.netnih.gov The characterization of these molecules is a crucial first step in understanding their prevalence and in the development of reliable detection methods.
Significance of Metabolite Profiling in Synthetic Cannabinoid Research
Upon ingestion, synthetic cannabinoids like JWH-203 are extensively metabolized in the body. The parent compound is often present in biological samples, such as urine, at very low concentrations, if at all. researchgate.net Consequently, identifying the major metabolites is essential for confirming exposure. researchgate.netnih.gov Metabolic pathways for many synthetic cannabinoids include oxidation, such as hydroxylation and carboxylation, followed by glucuronidation. oup.com For JWH-203, expected metabolic transformations include the formation of hydroxylated and carboxylated derivatives, with the N-pentanoic acid metabolite being a key target for analysis. nih.govcaymanchem.com The study of these metabolic pathways is crucial for developing robust analytical methods for urine testing. researchgate.netnih.gov
The following table summarizes the major in vivo metabolic reactions for several synthetic cannabinoid receptor agonists, including the formation of pentanoic acid metabolites.
| Synthetic Cannabinoid Receptor Agonist | Major Metabolic Pathways | Reference |
| AM-694 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| AM-2201 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| JWH-007 | Monohydroxylation, Dihydroxylation, N-hexanoic acid formation | nih.gov |
| JWH-019 | Monohydroxylation, Dihydroxylation, N-hexanoic acid formation | nih.gov |
| JWH-203 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| JWH-307 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| MAM-2201 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| UR-144 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
| XLR-11 | Monohydroxylation, Dihydroxylation, N-pentanoic acid formation | nih.gov |
Fundamental Role of Deuterated Analogues in Quantitative Analytical Chemistry
In quantitative analysis, particularly using mass spectrometry-based techniques, internal standards are indispensable for achieving accurate and precise measurements. Deuterated analogues of the target analyte, such as JWH-203 N-pentanoic acid metabolite-d5, are considered the gold standard for use as internal standards. google.com These compounds are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium (B1214612) atoms. This mass difference allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its similar chemical and physical properties ensure that it behaves almost identically during sample preparation, extraction, and chromatographic separation. google.com The use of deuterated internal standards helps to compensate for any loss of analyte during sample processing and for variations in instrument response, thereby improving the accuracy and reliability of the quantitative results. researchgate.netgoogle.com
Compound Data
The following tables provide key information on the compounds discussed in this article.
JWH-203
| Property | Value | Reference |
|---|---|---|
| Formal Name | 2-(2-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone | caymanchem.com |
| CAS Number | 864445-54-5 | caymanchem.com |
| Molecular Formula | C₂₁H₂₂ClNO | caymanchem.com |
| Molecular Weight | 339.9 g/mol | caymanchem.com |
JWH-203 N-pentanoic acid metabolite
| Property | Value | Reference |
|---|---|---|
| Formal Name | 3-[2-(2-chlorophenyl)acetyl]-1H-indole-1-pentanoic acid | caymanchem.com |
| CAS Number | 1449675-70-0 | caymanchem.com |
| Molecular Formula | C₂₁H₂₀ClNO₃ | caymanchem.com |
| Molecular Weight | 369.8 g/mol | caymanchem.com |
JWH-203 N-pentanoic acid metabolite-d5
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 374.9 g/mol | cnreagent.com |
| Intended Use | Internal standard for quantification | evitachem.com |
Properties
Molecular Formula |
C21H15D5ClNO3 |
|---|---|
Molecular Weight |
374.9 |
InChI |
InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D |
InChI Key |
VFGXRQTXBKIHBH-JKOMNXMKSA-N |
SMILES |
O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl)pentanoic acid-2,4,5,6,7-d5 |
Origin of Product |
United States |
Biochemical Biotransformation of Jwh 203 to N Pentanoic Acid Metabolite
Elucidation of Primary Metabolic Pathways of JWH-203
The metabolism of JWH-203 is a complex process involving multiple enzymatic reactions, primarily categorized as Phase I metabolism. The primary goal of these reactions is to increase the water solubility of the compound, thereby facilitating its excretion from the body. For JWH-203, the main metabolic transformations include hydroxylation, carboxylation, and N-dealkylation.
Studies have shown that for JWH-203 and other synthetic cannabinoids, the parent compound is rarely found unaltered in urine samples, indicating extensive metabolism. nih.gov The primary metabolic pathways identified for JWH-203 involve:
Hydroxylation: This is a major metabolic route where a hydroxyl group (-OH) is added to the JWH-203 molecule. This can occur at various positions, including the N-pentyl chain and the indole (B1671886) ring. Monohydroxylated metabolites, particularly those with the hydroxyl group on the N-pentyl chain, have been found to be the most abundant urinary metabolites. nih.gov Dihydroxylation and even trihydroxylation have also been observed. nih.gov
Carboxylation: This pathway involves the oxidation of the N-pentyl side chain to form a carboxylic acid. This results in the formation of the JWH-203 N-pentanoic acid metabolite, a key and abundant biotransformation product found in vivo. nih.govnih.gov
Combined Reactions: Metabolites are also formed through a combination of these pathways, such as monohydroxylation combined with the formation of a carbonyl group on the N-pentyl chain, or N-dealkylation followed by monohydroxylation. nih.gov
These metabolic transformations are crucial for toxicological screening and understanding the full pharmacological profile of JWH-203, as some metabolites may retain biological activity.
Identification and Characterization of JWH 203 N-Pentanoic Acid as a Key Biotransformation Product
The JWH 203 N-pentanoic acid metabolite is a significant product of the biotransformation of JWH-203. Its identification in biological samples is a reliable indicator of JWH-203 exposure.
In Vitro Metabolic Pathway Elucidation
In vitro studies using human liver microsomes (HLMs) are a cornerstone for elucidating the metabolic pathways of drugs and other xenobiotics. nih.govresearchgate.net HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of Phase I metabolic reactions. nih.gov For synthetic cannabinoids, HLM incubations have been instrumental in identifying major metabolites. researchgate.net
While specific in-depth studies focusing solely on the enzymatic journey from JWH-203 to its N-pentanoic acid metabolite in HLMs are not extensively detailed in publicly available literature, the general metabolic pathways for phenylacetylindoles have been established through these methods. The formation of the N-pentanoic acid metabolite is a result of the oxidation of the terminal carbon of the N-pentyl chain. This is a common metabolic pathway for many synthetic cannabinoids with an N-alkyl chain. researchgate.netjefferson.edu The process likely involves initial hydroxylation at the terminal carbon (ω-hydroxylation) followed by further oxidation to a carboxylic acid.
The conversion rates of synthetic cannabinoids in HLMs can vary, with indole amide-type compounds generally showing high conversion rates. nih.gov This suggests that JWH-203 is likely efficiently metabolized by hepatic enzymes.
In Vivo Metabolic Profiling Studies (Non-Clinical Contexts)
Non-clinical in vivo studies, typically conducted in animal models such as rats, provide valuable insights into the metabolic fate of compounds in a whole-organism system. nih.govfrontiersin.org These studies complement in vitro findings and help to understand the excretion profile of metabolites.
For JWH-203, urinary analysis following administration has been a key method for identifying its metabolites. Studies have tentatively identified a series of urinary metabolites, including the N-pentanoic acid metabolite. nih.gov Following ingestion, the maximum urinary concentrations of the major monohydroxylated metabolites of JWH-203 were observed between 2.5 and 3 hours. nih.gov These metabolites could be detected in urine for up to 10 days using gas chromatography-mass spectrometry (GC-MS). nih.gov
The metabolic profile in rats has been shown to be similar to that in humans for other synthetic cannabinoids like AM-2201, a structurally related compound. researchgate.net This suggests that rat models can be a reasonable surrogate for studying the metabolism of compounds like JWH-203.
Comparative Metabolic Considerations with Structurally Related Synthetic Cannabinoids
JWH-203 belongs to the phenylacetylindole class of synthetic cannabinoids. researchgate.net Its metabolic profile shares similarities with other compounds in this class, such as JWH-250 and JWH-251, as well as with other N-alkylindole synthetic cannabinoids like JWH-018.
A key comparative point is the prevalence of N-alkyl chain oxidation. The formation of an N-pentanoic acid metabolite is a common feature for synthetic cannabinoids possessing a pentyl chain, including JWH-018 and UR-144. nih.govnih.gov This indicates a conserved metabolic pathway for this structural moiety.
Similarly, hydroxylation of the N-pentyl chain is a dominant metabolic route for both JWH-203 and its close structural analog, JWH-251. nih.gov The monohydroxylated metabolites are often the most abundant urinary markers for both compounds. nih.gov
However, there can be quantitative differences in the metabolite profiles. For instance, while both JWH-203 and JWH-251 produce monohydroxylated metabolites, the timeframe to reach maximum urinary concentration can differ, being 2.5-3 hours for JWH-203 and 6-10 hours for JWH-251. nih.gov
The table below provides a summary of the primary metabolic pathways for JWH-203 in comparison to the structurally similar synthetic cannabinoid, JWH-018.
Table 1: Comparative Metabolic Pathways of JWH-203 and JWH-018
| Metabolic Pathway | JWH-203 | JWH-018 |
|---|---|---|
| N-Pentyl Chain Carboxylation | Forms N-pentanoic acid metabolite. nih.govnih.gov | Forms N-pentanoic acid metabolite. nih.gov |
| N-Pentyl Chain Hydroxylation | Major pathway, forms monohydroxylated metabolites. nih.gov | Major pathway, forms N-(5-hydroxypentyl) metabolite. nih.gov |
| Indole Ring Hydroxylation | Observed. nih.gov | Observed. |
| N-Dealkylation | Observed in combination with hydroxylation. nih.gov | Observed. |
Advanced Analytical Methodologies for the Detection and Quantification of Jwh 203 N Pentanoic Acid Metabolite
Methodological Development of Pre-Analytical Sample Preparation
Effective sample preparation is a critical prerequisite for the accurate analysis of JWH 203 N-pentanoic acid metabolite. This involves the liberation of the metabolite from its conjugated form and its subsequent extraction from the biological matrix.
In biological matrices such as urine, drug metabolites are often present as glucuronide conjugates, which increases their water solubility and facilitates excretion. To enable their extraction and analysis by chromatographic methods, these conjugates must first be cleaved through hydrolysis. nih.gov Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is specific and avoids the harsh conditions of acid or base hydrolysis that could potentially degrade the target analyte. sigmaaldrich.com
The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, incubation temperature, time, and pH. unitedchem.com Different enzymes, such as those derived from E. coli, H. pomatia (snail), and abalone, exhibit varying levels of activity towards different glucuronides. nih.gov For the analysis of synthetic cannabinoid metabolites, including JWH compounds, specific conditions have been optimized to ensure complete hydrolysis.
Research has shown that for many synthetic cannabinoid metabolites, incubation with β-glucuronidase at elevated temperatures, for instance, 65°C for one to two hours, is effective. imcstips.com However, optimization studies for other cannabinoids have explored a range of conditions, from room temperature to 70°C, with incubation times varying from minutes to overnight (16 hours). unitedchem.comnih.gov The choice of buffer and its pH is also critical, with optimal pH values varying depending on the enzyme source. For example, a study on the hydrolysis of JWH-018 and JWH-073 metabolites found that treatment with β-glucuronidase at 37°C for 30 to 60 minutes was sufficient to hydrolyze over 80% and 94% of the conjugated metabolites, respectively.
A generalized enzymatic hydrolysis procedure for synthetic cannabinoid metabolites in urine involves the addition of a buffered β-glucuronidase solution to the sample, followed by incubation. For instance, a common approach is to add 50 μL of β-glucuronidase to 1.0 mL of urine buffered with 2 mL of 100mM acetate (B1210297) buffer at pH 5.0, followed by heating at 65°C for 1-2 hours. imcstips.com
Table 1: Parameters for Optimization of Enzymatic Hydrolysis
| Parameter | Investigated Range/Options | Optimal Condition for Synthetic Cannabinoids |
|---|---|---|
| Enzyme Source | E. coli, H. pomatia, Abalone, Recombinant | Source-dependent, often optimized empirically |
| Incubation Temp. | Room Temperature - 70°C | Typically 37°C - 65°C |
| Incubation Time | 20 minutes - 16 hours | 1 - 2 hours often sufficient |
| pH | 4.0 - 8.5 | Dependent on enzyme source, e.g., pH 5.0 for some |
Following enzymatic hydrolysis, the target analyte, JWH 203 N-pentanoic acid metabolite, along with its deuterated internal standard, must be isolated from the complex biological matrix. This is typically achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
SPE is a widely used technique for the cleanup and concentration of analytes from biological samples. It offers high recovery and cleaner extracts compared to LLE. For synthetic cannabinoid metabolites, polymeric SPE cartridges are often favored.
One established SPE protocol for the extraction of synthetic cannabinoid metabolites, including JWH compounds, from urine utilizes a polymeric solid-phase extraction column. imcstips.com The general steps of this protocol are outlined below:
Sample Pre-treatment: The urine sample is first subjected to enzymatic hydrolysis as described in section 3.1.1. imcstips.com
Sample Loading: The pre-treated sample is then loaded onto the SPE cartridge. imcstips.com
Washing: The cartridge is washed to remove endogenous interferences. A typical wash sequence involves a wash with an acetate buffer (e.g., 100mM, pH 5.0), followed by a wash with a mixture of methanol (B129727) and the acetate buffer (e.g., 25:75 v/v). It has been noted that using a methanol concentration higher than 25% in the wash step can lead to the loss of JWH compound metabolites. imcstips.com
Drying: The cartridge is dried under vacuum or positive pressure to remove any residual solvent. imcstips.com
Elution: The analytes of interest are eluted from the cartridge using an appropriate organic solvent, such as ethyl acetate. imcstips.com
Concentration and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a small volume of the initial mobile phase used for the chromatographic analysis. imcstips.com
Table 2: Example of a Solid-Phase Extraction Protocol for Synthetic Cannabinoid Metabolites
| Step | Reagent/Condition | Volume/Time |
|---|---|---|
| Sample Loading | Pre-treated urine sample | Entire sample |
| Wash 1 | 100mM Acetate buffer (pH 5.0) | 3 mL |
| Wash 2 | Methanol:100mM Acetate buffer (25:75) | 3 mL |
| Drying | Full vacuum or pressure | 10 minutes |
| Elution | Ethyl Acetate | 3 mL |
| Evaporation | Nitrogen stream at 35-40°C | To dryness |
| Reconstitution | Initial mobile phase | 100 µL |
LLE is another common technique for the extraction of synthetic cannabinoids and their metabolites. The optimization of LLE protocols involves the selection of an appropriate extraction solvent and the adjustment of the aqueous sample's pH to maximize the partitioning of the analyte into the organic phase.
For acidic metabolites like JWH 203 N-pentanoic acid, the pH of the sample should be adjusted to be at least two pH units below the pKa of the analyte to ensure it is in its neutral, less water-soluble form. This enhances its extraction into an organic solvent. The choice of solvent is critical, with common options including hexane (B92381), ethyl acetate, or mixtures thereof.
A study on cannabinoid metabolites in wastewater optimized an LLE procedure where samples were acidified to pH ~2 before extraction with a mixture of hexane and ethyl acetate (1:1). labscoop.com This approach was found to be effective for the extraction of carboxylated metabolites. The extraction process often involves vigorous mixing (e.g., vortexing) followed by centrifugation to separate the aqueous and organic layers and minimize the formation of emulsions. labscoop.com
Development of Advanced Extraction Methodologies
Chromatographic Separation Techniques for Metabolite Resolution
Following extraction and concentration, the sample is ready for instrumental analysis, where chromatographic separation is essential for resolving the target analyte from other compounds in the extract.
UHPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of synthetic cannabinoid metabolites due to its high resolution, sensitivity, and specificity. The chromatographic separation of JWH 203 N-pentanoic acid metabolite and its deuterated internal standard is typically achieved using a reversed-phase column, such as a C18 or a biphenyl (B1667301) column.
The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is employed, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.
A validated method for the simultaneous quantification of multiple synthetic cannabinoids, including JWH-203, utilized a biphenyl column with a gradient of 0.01% formic acid in water and a mixture of 0.01% formic acid in 50:50 methanol:acetonitrile. The use of a deuterated internal standard like JWH 203 N-pentanoic acid metabolite-d5 is crucial in such methods to ensure accurate quantification, as it co-elutes with the target analyte and compensates for any variability during the analytical process. labscoop.com
Table 3: Representative UHPLC Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Description |
|---|---|
| Column | Biphenyl or C18, e.g., 100 x 2.1 mm, 3 µm particle size |
| Mobile Phase A | 0.01% Formic acid in water |
| Mobile Phase B | 0.01% Formic acid in 50:50 Methanol:Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 4 - 25 µL |
| Column Temperature | 40 - 50 °C |
| Elution | Gradient elution |
Gas Chromatography (GC) Considerations
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of JWH 203 and its metabolites, derivatization is often required to increase their volatility and improve chromatographic peak shape. This process typically involves the conversion of polar functional groups, such as the carboxylic acid in the N-pentanoic acid metabolite, into less polar esters or silyl (B83357) ethers.
Key considerations for the GC analysis of JWH 203 N-pentanoic acid metabolite include:
Derivatization: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are commonly used to convert the carboxylic acid group to a more volatile trimethylsilyl (B98337) ester.
Injection Technique: Splitless injection is often preferred for trace-level analysis to maximize the transfer of the analyte onto the column.
Temperature Programming: A carefully optimized temperature program is crucial for separating the analyte from matrix interferences and other metabolites. A typical program might start at a lower temperature to focus the analytes on the column, followed by a gradual ramp to a higher temperature to elute the compounds of interest.
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of derivatized synthetic cannabinoid metabolites.
Selection and Optimization of Stationary and Mobile Phases
The choice of stationary and mobile phases is critical for achieving efficient separation in liquid chromatography. rjptonline.org For the analysis of JWH 203 N-pentanoic acid metabolite, reversed-phase liquid chromatography (RPLC) is the most common approach.
Stationary Phase:
C18 Columns: C18 (octadecyl) bonded silica (B1680970) particles are the most widely used stationary phases for the separation of synthetic cannabinoid metabolites. nih.govresearchgate.net These columns provide excellent hydrophobic retention and separation capabilities for a broad range of compounds. High-strength silica (HSS) T3 columns are also utilized for their ability to provide balanced retention for polar and non-polar compounds. researchgate.net
Biphenyl Columns: Biphenyl-phase columns have also been shown to be effective for the separation of synthetic cannabinoids and their metabolites, offering alternative selectivity compared to traditional C18 phases. nih.gov
Mobile Phase:
Composition: The mobile phase in RPLC typically consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. rjptonline.orgnih.govoup.com
Additives: To improve peak shape and ionization efficiency in mass spectrometry, additives such as formic acid (typically at a concentration of 0.1% or 0.2%) or ammonium formate (B1220265) are commonly added to the mobile phase. nih.govresearchgate.netresearchgate.netnih.gov
Gradient Elution: Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is almost always necessary for the effective separation of a wide range of metabolites with varying polarities. nih.govnih.govoup.com A typical gradient might start with a lower percentage of organic solvent to retain polar metabolites and gradually increase to elute more non-polar compounds like the JWH 203 N-pentanoic acid metabolite. nih.govoup.com
Mass Spectrometric Detection and Quantification Principles
Mass spectrometry is the gold standard for the detection and quantification of synthetic cannabinoid metabolites due to its high sensitivity and selectivity. Various MS techniques are employed, each offering distinct advantages.
Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most powerful and widely used technique for the quantitative analysis of synthetic cannabinoid metabolites in biological fluids. nih.govnih.gov This method offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and then subjected to tandem mass spectrometry. nih.govnih.gov The use of deuterated internal standards, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery and instrument response. oup.comoup.com
Utilization of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a valuable tool for the identification of synthetic cannabinoids and their metabolites. researchgate.netnih.gov After separation on the GC column, the analytes are ionized, typically by electron ionization (EI), which produces characteristic fragmentation patterns. These mass spectra can be compared to spectral libraries for compound identification. caymanchem.com While quantitative analysis is possible with GC-MS, LC-MS/MS is generally preferred for its higher sensitivity and ability to analyze underivatized samples.
Implementation of Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution and accurate mass data, which is invaluable for the identification and confirmation of known and unknown synthetic cannabinoid metabolites. nih.govcaymanchem.comnih.govtiaft.org This technique allows for the determination of the elemental composition of an analyte and its fragments, aiding in the structural elucidation of novel metabolites. nih.govresearchgate.net UHPLC-QTOF-MS methods have been developed for the comprehensive screening of a wide range of synthetic cannabinoid metabolites, including JWH 203 N-pentanoic acid metabolite. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) Transitions for JWH 203 N-Pentanoic Acid Metabolite and its Deuterated Analogues
In targeted LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. At least two MRM transitions are typically monitored for each analyte to ensure specificity, one for quantification and one for qualification. oup.com For the deuterated internal standard, usually one transition is sufficient. oup.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH 203 N-pentanoic acid | 370.1 | 205.2 | 12 |
| JWH 203 N-pentanoic acid-d5 | 375.1 | 205.2 | 12 |
Table based on data from a fast and comprehensive analysis of 32 synthetic cannabinoids using Agilent Triple Quadrupole LC–MS-MS. oup.com
Ionization Source Parameters (e.g., Electrospray Ionization (ESI))
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography and mass spectrometry for the analysis of synthetic cannabinoid metabolites. nih.govoup.com It is effective because it can generate charged ions from thermally labile and non-volatile molecules in solution, which is characteristic of many drug metabolites. The specific parameters of the ESI source are optimized to maximize the signal intensity of the target analyte, JWH 203 N-pentanoic acid metabolite, while minimizing background noise.
Several studies provide specific ESI source settings for the analysis of synthetic cannabinoids, including JWH-203 and its metabolites. These parameters are critical for achieving consistent and reproducible results. fda.gov.twnih.gov
Table 1: Examples of ESI Source Parameters for Synthetic Cannabinoid Metabolite Analysis This interactive table summarizes typical ESI parameters from published analytical methods. Use the filters to compare settings.
| Parameter | Setting (Positive Mode) | Setting (Negative Mode) | Source |
|---|---|---|---|
| Ionization Mode | Positive Electrospray (ESI) | Negative Electrospray (ESI-) | nih.gov, fda.gov.tw |
| Ionspray/Capillary Voltage | 5500 V | -4500 V (-4.5 kV) | nih.gov, fda.gov.tw |
| Source/Heater Temperature | 500 °C | 550 °C | nih.gov, fda.gov.tw |
| Nebulizer Gas (Gas 1) | 60 psi | 50 psi | nih.gov, fda.gov.tw |
| Heated/Turbo Gas (Gas 2) | 50 psi | 60 psi | nih.gov, fda.gov.tw |
| Curtain Gas | 50 psi | 30 psi | nih.gov, fda.gov.tw |
Strategic Utilization of this compound as an Internal Standard
In quantitative analytical chemistry, particularly in complex matrices such as blood and urine, an internal standard is indispensable for achieving accurate results. For the analysis of JWH 203 N-pentanoic acid metabolite, its deuterated analog, this compound, serves as an ideal internal standard. labscoop.comlabchem.com.myoup.com This compound contains five deuterium (B1214612) atoms, which increases its mass by five atomic mass units compared to the native analyte, allowing it to be distinguished by a mass spectrometer. labscoop.comevitachem.com Its use is a cornerstone of high-quality quantitative methods developed for forensic and research applications. caymanchem.comoup.com
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative analysis. The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte (the internal standard, such as this compound) to the sample before any processing or extraction steps. scispace.com
The native analyte and the isotopically labeled internal standard are assumed to behave almost identically throughout the entire analytical procedure, including extraction, derivatization (if any), and injection into the LC-MS/MS system. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios, the ratio of their signal intensities can be measured. This ratio is then used to calculate the exact concentration of the native analyte in the original sample, effectively correcting for any analyte loss during sample preparation. scispace.com
Advantages of Deuterated Internal Standards in Ensuring Analytical Robustness
The use of a deuterated internal standard like this compound offers significant advantages that enhance the robustness and reliability of an analytical method. Since the chemical and physical properties of a deuterated standard are nearly identical to its non-deuterated counterpart, it serves as a perfect proxy for the analyte's behavior. scispace.com
Key advantages include:
Similar Chromatographic Behavior: The deuterated standard co-elutes with the native analyte from the liquid chromatography column, ensuring that any time-dependent variations in instrument performance affect both compounds equally.
Correction for Procedural Losses: Any loss of analyte during sample extraction, concentration, and reconstitution steps is mirrored by a proportional loss of the deuterated standard. The measured ratio remains constant, preserving the accuracy of the quantification. scispace.com
Improved Precision and Accuracy: By compensating for variations in sample handling and instrument response, deuterated standards lead to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the results. researchgate.netscispace.com
Mitigation of Matrix Effects, Ion Suppression, and Enhancement Phenomena
Biological samples are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the ionization process in the ESI source. This interference, known as a matrix effect, can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification. nih.govscispace.com
A co-eluting, stable isotope-labeled internal standard is the most effective tool to combat matrix effects. Because this compound has the same molecular structure and physicochemical properties as the target analyte, it is subject to the exact same degree of ion suppression or enhancement at the same point in time during the analysis. scispace.comwaters.com When the ratio of the analyte's signal to the internal standard's signal is calculated, the variability introduced by the matrix effect is normalized or cancelled out. This ensures that the final calculated concentration is unaffected by sample-to-sample variations in matrix interference, a critical feature for reliable analysis in forensic toxicology. nih.govscispace.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| JWH 203 | 2-(2-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |
| JWH 203 N-pentanoic acid metabolite | 3-[2-(2-chlorophenyl)acetyl]-1H-indole-1-pentanoic acid |
Rigorous Methodological Validation for Jwh 203 N Pentanoic Acid Metabolite Analysis
Comprehensive Assessment of Analytical Figures of Merit
A comprehensive validation process involves evaluating several key performance characteristics, or figures of merit, to ensure the method is reliable, reproducible, and accurate for its intended application.
Establishing linearity is fundamental to quantitative analysis, demonstrating a direct proportionality between the concentration of an analyte and the instrument's response. For JWH 203 N-pentanoic acid, linearity is typically assessed over a concentration range relevant to toxicological screenings.
In a comprehensive study analyzing 32 synthetic cannabinoid metabolites, linearity was established over a concentration range of 0.5–200 ng/mL. oup.comsci-hub.box Calibration curves were consistently analyzed across five separate days to confirm the stability and reliability of the assay's linear range. oup.comsci-hub.box The calibration model often employs the ratio of the analyte's response to that of its deuterated internal standard (e.g., JWH 203 N-pentanoic acid-d5) plotted against the known concentration. oup.comsci-hub.box To ensure the best fit for the data, various weighting factors (such as 1/x or 1/x²) and fit models (linear and quadratic) are evaluated. oup.comsci-hub.box Another validated method for synthetic cannabinoids, including JWH-203, demonstrated linearity from a lower limit of 0.1–1.0 µg/L to an upper limit of 50–100 µg/L, with all correlation coefficients (r²) exceeding 0.994. nih.gov
Table 1: Linearity and Calibration Parameters
| Parameter | Value | Source |
|---|---|---|
| Concentration Range | 0.5–200 ng/mL | oup.comsci-hub.box |
| Correlation Coefficient (r²) | > 0.994 | nih.gov |
| Curve Weighting Evaluated | None, 1/x, 1/x² | oup.comsci-hub.box |
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
For the analysis of synthetic cannabinoid metabolites, the LOQ is a critical parameter. In one validated assay, the lower limit of quantification (LLOQ) was defined as the lowest concentration with a signal-to-noise ratio of at least 10 and an accuracy within ±20%. oup.com In some quantitative methods, the LOD may not be formally determined if all samples are analyzed quantitatively above the LOQ. oup.com Other validated methods have established LOQs for a panel of synthetic cannabinoids to be between 0.1 and 1.0 µg/L (or ng/mL). nih.gov A separate validated method for detecting 182 novel psychoactive substances reported an LOQ of 0.25 ng/mL for synthetic cannabinoids. unipd.it
Table 2: Sensitivity Limits
| Parameter | Value | Source |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | nih.gov |
| LOQ (Alternate Method) | 0.25 ng/mL | unipd.it |
Precision measures the closeness of agreement between repeated measurements, while accuracy reflects the closeness of a measured value to a known true value. These are assessed within a single day (intraday) and across multiple days (interday) to evaluate the method's reproducibility.
Validation studies demonstrate that methods for analyzing JWH 203 N-pentanoic acid achieve high precision and accuracy. A comprehensive analysis showed that intraday and interday precision were within the acceptable limit of ±15% relative standard deviation (RSD), and accuracy was within ±20% error. oup.comsci-hub.box Precision was typically evaluated by analyzing quality control (QC) samples at multiple concentrations (e.g., 5, 10, and 50 ng/mL) in triplicate. oup.com Another extensive study reported inter-day imprecision between 4.3–13.5% (coefficient of variation) and accuracy (as bias) between 88.3–112.2% over 20 days. nih.gov
Table 3: Precision and Accuracy Data
| Parameter | Acceptance Criteria | Observed Value | Source |
|---|---|---|---|
| Intraday Precision (RSD) | < 15% | Within limits | oup.com |
| Interday Precision (RSD) | < 15% | 4.3 - 13.5% | oup.comnih.gov |
When analyzing biological samples like urine or blood, the analyte must first be extracted from the complex matrix. Extraction recovery measures the efficiency of this process. The matrix effect refers to the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the sample.
The use of a deuterated internal standard like JWH 203 N-pentanoic acid metabolite-d5 is critical for compensating for both recovery losses and matrix effects. oup.com Validation studies have reported extraction recovery efficiencies for synthetic cannabinoid metabolites ranging from 48% to 104%. oup.comsci-hub.box In another study, extraction efficiencies were found to be between 44% and 110%. nih.gov The same study quantified matrix effects, which could range from significant ion suppression (−73%) to enhancement (52%), underscoring the necessity of an appropriate internal standard to ensure accurate quantification. nih.gov
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as other drugs, metabolites, or endogenous substances. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
LC-MS/MS methods provide high selectivity through the combination of chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). nih.govunipd.it In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. oup.com The ratio of these transitions serves as a qualifier for unambiguous identification. sci-hub.boxoup.com Validated methods show no evidence of significant interference from other substances or carryover between samples. oup.comsci-hub.box
The stability of the analyte in the biological matrix (e.g., urine) and in the processed extract must be evaluated under different storage conditions to ensure that the concentration does not change between sample collection and analysis.
Studies have confirmed the stability of synthetic cannabinoid metabolites under typical laboratory conditions. nih.govresearchgate.net One validation effort demonstrated that processed samples were stable in an autosampler for at least three days without significant degradation. future4200.com While specific stability data for this compound is not extensively published, data for a chemically similar deuterated standard, JWH 018 N-pentanoic acid metabolite-d5, indicates a stability of at least five years when stored at -20°C, suggesting that such compounds are highly stable under proper storage conditions. caymanchem.com
Adherence to Established Guidelines for Analytical Method Validation in Research and Forensic Sciences
The validation of analytical methods for the detection and quantification of JWH 203 N-pentanoic acid metabolite, and by extension the use of its deuterated internal standard, this compound, is not conducted in a vacuum. It is guided by a set of established principles and guidelines developed by internationally recognized bodies to ensure a standardized and high-quality approach to method validation. These guidelines provide a framework for assessing the performance and reliability of an analytical method.
In the field of forensic toxicology, a number of organizations have published standards and guidelines that are widely adopted. These include recommendations from the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American National Standards Institute/American Society of B-BBEE (ANSI/ASB). researchgate.netfuture4200.com These guidelines outline the essential validation parameters that must be evaluated to demonstrate that a method is "fit for purpose."
The core validation parameters typically assessed include:
Selectivity and Specificity: This ensures that the analytical method can unequivocally identify and differentiate the target analyte from other compounds that may be present in the sample matrix, such as other drugs, metabolites, or endogenous substances. For mass spectrometry-based methods, this involves monitoring specific precursor and product ion transitions.
Linearity: This establishes the range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A linear calibration model is crucial for accurate quantification.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Both intra-day (within a single day) and inter-day (over several days) precision are assessed.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Recovery: This parameter measures the efficiency of the sample preparation process, indicating the percentage of the analyte that is successfully extracted from the biological matrix and detected by the analytical instrument.
Matrix Effects: In complex biological samples like urine or blood, other components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. The use of a deuterated internal standard like this compound is a key strategy to compensate for these matrix effects, as it is expected to behave chromatographically and ionize similarly to the non-deuterated analyte. abft.org
Stability: This assesses the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) to ensure that the measured concentration reflects the concentration at the time of sample collection.
Several published research studies detailing the development and validation of analytical methods for the simultaneous quantification of multiple synthetic cannabinoid metabolites, including JWH 203 N-pentanoic acid, have explicitly stated their adherence to these established forensic toxicology guidelines. oup.com These studies often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
For instance, a comprehensive assay for the detection and quantitation of 32 synthetic cannabinoid metabolites in urine was validated according to recommended published guidelines. oup.com In this method, JWH 203 N-pentanoic acid-d5 was utilized as an internal standard. oup.com The validation data from such studies provide evidence of the method's reliability.
Detailed Research Findings
| Validation Parameter | Result |
|---|---|
| Intraday Accuracy | Within ±20% error |
| Interday Accuracy | Within ±20% error |
| Intraday Precision | ≤15% relative standard deviation |
| Interday Precision | ≤15% relative standard deviation |
| Recovery | 48% to 104% |
Another comprehensive study that developed and validated a quantitative method for 53 synthetic cannabinoid analytes, including the parent compound JWH-203, also reported detailed validation parameters in accordance with forensic guidelines. While this study did not specifically mention the d5-metabolite, it highlights the rigorous validation process applied to methods for this class of compounds.
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.994 |
| Inter-day Analytical Recovery (Bias) | 88.3–112.2% |
| Inter-day Imprecision (CV) | 4.3–13.5% |
| Extraction Efficiencies | 44–110% |
| Matrix Effect | -73 to 52% |
This data is from a validated method for a large panel of synthetic cannabinoids, including the parent compound JWH-203, demonstrating the typical performance characteristics of such analytical procedures. nih.gov
The successful validation of these multi-analyte methods, which rely on the use of deuterated internal standards like this compound, underscores the robustness and reliability of the analytical data generated for both research and forensic applications. The adherence to stringent guidelines ensures that the scientific community and the legal system can have a high degree of confidence in the results.
Applications in Forensic Toxicology Research and Biomarker Detection
Research into the Detection and Confirmation of JWH-203 Exposure in Biological Matrices
Detecting SCs and their metabolites is complicated by their low concentrations in biological fluids and the complex nature of matrices like urine and blood. nih.govnumberanalytics.com The use of a stable isotope-labeled internal standard like JWH-203 N-pentanoic acid metabolite-d5 is a cornerstone of robust analytical methods, mitigating issues like matrix effects and variations in instrument response. numberanalytics.com
Initial screening for drugs of abuse often employs immunoassay techniques due to their speed and cost-effectiveness. numberanalytics.com However, these methods can lack specificity for the vast and ever-changing landscape of SCs, sometimes failing to detect newer compounds or cross-reacting with other substances. numberanalytics.comnih.gov
To overcome these limitations, forensic research focuses on developing more targeted screening methods, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are designed to detect a panel of specific SC metabolites, including the JWH-203 N-pentanoic acid metabolite. uniklinik-freiburg.de In this context, JWH-203 N-pentanoic acid metabolite-d5 is added to samples at a known concentration during preparation. labscoop.com Because the deuterated standard is chemically identical to the target analyte, it behaves similarly during extraction, chromatography, and ionization, but is distinguished by its higher mass. google.com This allows it to serve as a reliable reference, correcting for any analyte loss during sample preparation and ensuring the accuracy of the screening results.
While screening tests provide presumptive results, definitive confirmation requires highly specific and sensitive techniques, with LC-MS/MS and gas chromatography-mass spectrometry (GC-MS) being the gold standards. nih.govnih.gov These confirmatory assays are essential for forensic cases.
In a typical confirmatory workflow, JWH-203 N-pentanoic acid metabolite-d5 is used in a stable isotope dilution analysis. google.com This involves creating a calibration curve from samples containing known concentrations of the non-deuterated metabolite and a fixed concentration of the d5-labeled standard. By comparing the ratio of the analyte's mass spectrometric response to the internal standard's response in an unknown sample, a precise quantification can be achieved. google.com This approach is fundamental for validating analytical methods and ensuring that results are legally defensible. numberanalytics.com Research studies have successfully developed and validated such LC-MS/MS methods for the simultaneous quantification of numerous SC metabolites, with limits of detection often in the low nanogram-per-milliliter (ng/mL) range. nih.govuniklinik-freiburg.de
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Analytical Technique | LC-MS/MS | High sensitivity and specificity for confirmation. researchgate.net |
| Internal Standard | Deuterated Analogs (e.g., JWH-203 N-pentanoic acid metabolite-d5) | Corrects for matrix effects and procedural losses. google.comresearchgate.net |
| Limit of Detection (LOD) | 0.01 - 0.25 ng/mL | Ensures detection of trace amounts in biological samples. uniklinik-freiburg.de |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Lowest concentration reliably measured with accuracy. nih.govoup.com |
| Linear Dynamic Range | 0.1 - 100 ng/mL | Range of concentrations over which the method is accurate. nih.gov |
| Analytical Recovery (Bias) | 88% - 112% | Measures the accuracy of the extraction process. nih.gov |
| Imprecision (CV%) | <15% | Demonstrates the repeatability and reproducibility of the method. mdpi.com |
Contribution to Monitoring and Identification of Novel Synthetic Cannabinoid Analogs
The clandestine nature of SC production means that new analogs appear constantly to circumvent legislation. nih.gov While JWH-203 N-pentanoic acid metabolite-d5 is specific to JWH-203, the analytical frameworks developed for its use are invaluable for tackling new substances. Understanding the metabolic pathways of established compounds like JWH-203, which often involves hydroxylation and carboxylation of the N-alkyl chain, allows toxicologists to predict the likely metabolites of newly emerging, structurally similar analogs. nih.gov
Furthermore, the methodologies incorporating stable isotope-labeled internal standards serve as a template for developing new assays. Once a novel SC is identified, chemists can synthesize its expected major metabolites and their corresponding deuterated standards. This allows forensic laboratories to rapidly update their testing panels and stay current with evolving drug trends. nih.gov
Addressing Contemporary Challenges in Routine Forensic Analysis of Synthetic Cannabinoid Metabolites
The analysis of SC metabolites remains a significant challenge in forensic toxicology. numberanalytics.com Key difficulties include:
Structural Diversity: The vast and increasing number of SCs makes it difficult to develop comprehensive screening methods. nih.gov
Potency and Low Concentrations: High potency means that SCs are often present in biological fluids at very low concentrations, requiring highly sensitive instrumentation. nih.gov
Extensive Metabolism: SCs are heavily metabolized, meaning the parent compound is rarely found in urine, necessitating the detection of multiple, often specific, metabolites. numberanalytics.comnih.gov
Reference Material Availability: Accurate identification and quantification require certified reference materials for both the target metabolites and their labeled internal standards. numberanalytics.com The availability of materials like JWH-203 N-pentanoic acid metabolite-d5 is therefore a critical component of the forensic infrastructure.
Matrix Effects: Components of biological samples can interfere with the ionization of target analytes in a mass spectrometer, either suppressing or enhancing the signal. The co-eluting, deuterated internal standard experiences similar matrix effects as the analyte, allowing for effective normalization and significantly improving quantitative accuracy. numberanalytics.com
Emerging Research Trajectories and Analytical Advancements
Exploration of Novel Analytical Technologies for Enhanced Metabolite Profiling
The constant influx of new SCs necessitates the use of highly sensitive and specific analytical technologies. Traditional screening methods, such as immunoassays, often fail to detect new generations of SCs or their metabolites due to a lack of cross-reactivity. researchgate.net Therefore, the field has increasingly shifted towards mass spectrometry (MS)-based techniques.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become a cornerstone for modern metabolite profiling. nih.govoup.com Instruments like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers offer significant advantages over lower-resolution tandem mass spectrometry (e.g., triple quadrupole, QQQ). HRMS provides high mass accuracy and resolution, enabling the determination of the elemental composition of unknown compounds and better differentiation from background interferences. This is critical for identifying novel metabolites for which reference standards may not yet exist. oup.com
One powerful HRMS application is the use of non-targeted data acquisition, such as SWATH® (Sequential Window Acquisition of all THeoretical fragment ion spectra). aph-hsps.huoup.com This approach allows for the comprehensive collection of MS/MS data for all ions within a specified mass range. The major benefit is the ability to perform retrospective data analysis; as new SCs and their metabolites are identified, previously collected data can be re-interrogated without the need to re-run the samples. researchgate.netoup.com This capability is invaluable in the ever-changing landscape of novel psychoactive substances.
| Technology | Primary Advantages | Limitations | Relevance to SC Metabolite Profiling |
|---|---|---|---|
| Immunoassay | - Fast screening
| - Limited by antibody cross-reactivity
| Largely insufficient for the current SC market, requiring constant updates that cannot keep pace with new compounds. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - High chromatographic resolution
| - Requires derivatization for polar metabolites
| A well-established technique, often used in tandem MS/MS mode for targeted analysis. nih.gov JWH 203 N-pentanoic acid metabolite-d5 is suitable for use with GC-MS. labscoop.comlabchem.com.my |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - High sensitivity and specificity
| - Primarily for targeted analysis
| The "gold standard" for quantitative analysis of known SC metabolites using internal standards like this compound. oup.comojp.gov |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | - High mass accuracy
| - Higher instrument cost
| Essential for identifying metabolites of newly emerged SCs and for building a comprehensive understanding of metabolic pathways. nih.gov |
Development of Adaptive Strategies for Rapid Inclusion of Newly Identified Metabolites into Analytical Panels
The primary challenge for toxicology labs is keeping their testing panels current. An adaptive strategy is crucial to respond to the introduction of new SCs in a timely manner.
A key adaptive strategy involves the proactive use of in vitro metabolism studies. frontiersin.orgnih.gov By incubating a newly identified SC with human liver microsomes (HLM) or human hepatocytes, researchers can predict and identify the major metabolites that are likely to be found in authentic human samples. frontiersin.orgnih.gov Human hepatocytes are particularly valuable as they contain a wider range of metabolic enzymes compared to HLMs, providing a more complete profile of both Phase I and Phase II metabolites. frontiersin.orgnih.gov The metabolites identified through these studies can then be prioritized for chemical synthesis to create analytical reference standards, allowing for their rapid inclusion in targeted screening and confirmation methods. frontiersin.org
Another critical strategy is the shift from purely targeted to more flexible, non-targeted screening workflows, as mentioned previously. oup.com HRMS-based non-targeted screening allows labs to collect comprehensive data on a sample. When a new SC is reported, this data can be re-examined for the presence of the parent compound or its predicted metabolites. This "sample-mining" approach has proven effective in identifying previously unreported SCs in casework. oup.com This reduces the delay between the emergence of a new drug and its detection in forensic samples.
| Strategy | Description | Key Benefit |
|---|---|---|
| In Vitro Metabolism Studies | Incubation of new SCs with systems like human hepatocytes or liver microsomes to identify major biotransformation products. frontiersin.orgnih.gov | Predicts the most likely urinary marker metabolites before they are widely seen in the population, guiding standard synthesis and method development. nih.gov |
| Non-Targeted HRMS Screening | Utilizing instruments like LC-QTOF-MS to acquire comprehensive mass data for all detectable compounds in a sample. oup.com | Enables retrospective analysis of data to search for newly identified SCs and their metabolites, shortening response times. researchgate.net |
| Inter-Laboratory Collaboration | Sharing information on newly identified compounds, metabolic profiles, and analytical data between forensic and research laboratories. frontiersin.org | Facilitates a more rapid and coordinated global response to new drug threats. |
| Use of Isotope-Labeled Internal Standards | Incorporating deuterated standards, such as this compound, into quantitative assays. labchem.com.my | Ensures accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. labscoop.com |
Research Towards Standardization and Harmonization of Synthetic Cannabinoid Metabolite Detection Methodologies
While advanced technologies provide powerful tools, the results they generate must be reliable and comparable across different laboratories. A lack of standardization in analytical methods is a significant hurdle in forensic toxicology.
Key challenges to standardization include:
Availability of Reference Materials: Validated, quantitative methods rely on the availability of certified reference materials (CRMs) for both the target analyte and an appropriate internal standard, like this compound. For brand-new SCs, these may not be commercially available for months.
Variability in Methods: Laboratories may use different instrumentation (e.g., LC-MS/MS vs. LC-HRMS), sample preparation techniques (e.g., dilute-and-shoot, solid-phase extraction, liquid-liquid extraction), and enzymatic hydrolysis conditions. oup.comojp.gov These variations can lead to discrepancies in which metabolites are detected and at what concentrations.
Selection of Marker Metabolites: There may not be a consensus on the single best urinary marker for a given SC. Some labs may target one metabolite while others target a different one, making cross-study comparisons difficult. frontiersin.org
Efforts to address these issues are underway. The National Institute of Justice (NIJ), for example, has sponsored research to conduct comprehensive investigations into the stability of various SCs and their metabolites in biological matrices. ojp.gov Such studies aim to provide the forensic community with data to inform best practices for sample collection, handling, and analysis. ojp.gov Furthermore, the development and validation of methods that can detect a broad range of metabolites, such as the one described for 32 different SC metabolites, contribute to more harmonized approaches. oup.com The ultimate goal is to establish standardized protocols that ensure results are reproducible and defensible, regardless of where the testing is performed.
The Role of Advanced Metabolomics Approaches in Deeper Understanding of Synthetic Cannabinoid Biotransformation and Disposition
Metabolomics is the comprehensive study of the small molecules (metabolites) within a biological system. nih.govnih.gov Advanced metabolomics, which pairs sophisticated analytical platforms like HRMS with powerful bioinformatics tools, is revolutionizing our understanding of how SCs are processed in the body. researchgate.netresearchgate.net
Instead of just looking for one or two expected metabolites, metabolomics approaches aim to capture a global snapshot of all metabolites present in a sample. researchgate.net When applied to SC research, this allows for the comprehensive mapping of biotransformation pathways. aph-hsps.hu By comparing the metabolome of a control sample (e.g., hepatocytes before adding the drug) with a test sample (hepatocytes after incubation with an SC), researchers can identify the full spectrum of drug-related metabolites. nih.gov
This approach is crucial for:
Discovering Novel Metabolic Pathways: Metabolomics can uncover unexpected biotransformations, such as the dihydrodiol formation observed for SCs with an alkene side chain. nih.gov
Identifying Reliable Biomarkers: By assessing the relative abundance of all generated metabolites, researchers can more reliably determine which one or two are the most abundant and stable, making them the best candidates for use as urinary markers of intake. frontiersin.orgnih.gov
Building Structure-Metabolism Relationships: By systematically studying structurally related SCs, researchers can build models that help predict the metabolic fate of future compounds, further enhancing the ability of labs to adapt proactively. researchgate.net
The use of in vitro models is central to these metabolomics studies. While various models exist, human hepatocytes are often considered the gold standard for their ability to closely mimic human liver metabolism. frontiersin.orgnih.gov
| Model | Description | Advantages | Disadvantages |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Subcellular fractions containing Phase I (cytochrome P450) enzymes. frontiersin.org | - Readily available
| - Lacks Phase II enzymes (e.g., UGTs)
|
| Human Hepatocytes | Intact, viable liver cells cultured in a lab. frontiersin.org | - "Gold standard" model
| - More expensive
|
| Fungus (Cunninghamella elegans) | A microorganism known to mimic mammalian drug metabolism. nih.gov | - Can generate large quantities of metabolites for structural analysis
| - Metabolic profile may have inconsistencies compared to human metabolism nih.gov |
| In Silico Prediction | Software programs that predict metabolism based on chemical structure. frontiersin.org | - Very fast and low cost
| - Predictions can be inconsistent with results from biological systems and require experimental verification. frontiersin.orgnih.gov |
Q & A
Q. What is the role of deuterated internal standards like JWH 203 N-pentanoic acid metabolite-d5 in quantitative LC-MS/MS analysis?
Deuterated analogs, such as this compound, serve as internal standards (ISTDs) to correct for matrix effects, ion suppression, and extraction efficiency variations during liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are structurally similar to the target analyte but differ in mass due to deuterium substitution, enabling precise quantification. For example, in synthetic cannabinoid metabolite studies, deuterated standards are spiked into biological samples (e.g., blood, urine) before extraction to normalize recovery rates .
Q. How should researchers prepare biological samples for detecting JWH 203 metabolites using deuterated standards?
A validated protocol involves:
- Sample spiking : Add a known concentration of this compound (e.g., 1.0 ng/mL) to 1 mL of blood or urine.
- Extraction : Use a liquid-liquid extraction (LLE) method with 99:1 hexane–ethyl acetate and sodium carbonate buffer (pH 9.3) to isolate metabolites.
- Chromatography : Employ a Zorbax Eclipse Plus C18 column (3.0 x 100 mm, 1.8 µm) for separation, optimizing retention time and peak resolution .
- Calibration : Prepare calibrators in drug-free matrix at 0.10–10 ng/mL, including negative controls to validate specificity .
Advanced Research Questions
Q. What challenges arise when optimizing chromatographic parameters for distinguishing JWH 203 metabolites from structurally similar analogs?
Co-elution of isomers (e.g., JWH-203 and its 3-chloro/4-chloro isomers) requires fine-tuning:
- Column selection : Use high-resolution columns (e.g., 1.8 µm particle size) to enhance peak separation.
- Mobile phase : Adjust gradient elution with acetonitrile/water containing 0.1% formic acid to improve retention time reproducibility.
- FAIMS integration : Field-asymmetric ion mobility spectrometry (FAIMS) can further resolve co-eluting ions by differential mobility in gas phases .
Q. How can researchers validate the isotopic purity of this compound and address potential interference in spectral analysis?
- Isotopic purity assessment : Use high-resolution mass spectrometry (HRMS) or NMR to confirm ≥98% deuterium incorporation (e.g., at positions 2,4,5,6,7 of the pentanoic acid chain) .
- Interference mitigation : Cross-validate against non-deuterated metabolites to ensure no overlap in quantifier/qualifier ion transitions (e.g., m/z 356.2 → 155 for JWH 018 N-pentanoic acid metabolite vs. m/z 361.2 → 160 for its deuterated form) .
Q. What metabolic pathways and synthetic routes are critical for producing this compound?
- In vivo metabolism : JWH-203 undergoes ω-hydroxylation followed by oxidation to form the N-pentanoic acid metabolite. Deuterated analogs are synthesized via isotopic labeling during the carboxylation step, ensuring stability in metabolic studies .
- In vitro synthesis : Use deuterated valeric acid precursors (e.g., pentanoic-2,2,3,3-d4 acid) to introduce deuterium at specific positions, confirmed by HRMS fragmentation patterns .
Q. How should researchers address regulatory compliance when studying controlled substances like JWH-203 and its metabolites?
- Documentation : Maintain records of DEA exemptions or institutional approvals for handling Schedule I compounds.
- Waste disposal : Follow OSHA HCS guidelines for chemical characterization (CAS 1630022-94-4) and disposal of hazardous waste .
Methodological Considerations
Q. What strategies improve sensitivity in detecting low-abundance JWH 203 metabolites in complex matrices?
Q. How do deuterated standards like this compound enhance data reproducibility in inter-laboratory studies?
By providing a fixed reference for instrument calibration, deuterated standards reduce inter-lab variability in retention time (±0.1 min) and ion intensity ratios (CV <15%), critical for multi-center pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
